4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine
Description
Properties
IUPAC Name |
4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-2-9-10(14-15-11(9)13)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H3,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGHDFCRGGCWOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NN=C1N)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine: Structure, Properties, and Potential Applications
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][3][4] This guide focuses on a specific, yet lesser-known derivative, 4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine. While direct experimental data for this compound is scarce in publicly available literature, this document aims to provide a comprehensive theoretical overview of its chemical structure, predicted properties, plausible synthetic routes, and potential biological significance. By leveraging established principles of organic chemistry and extrapolating from well-characterized analogues, we can construct a scientifically robust profile of this molecule for researchers, scientists, and drug development professionals. The strategic incorporation of an ethyl group, a fluorophenyl moiety, and an amine functional group onto the pyrazole core suggests a molecule with potential for nuanced biological interactions and a favorable ADME profile.
Chemical Structure and Predicted Physicochemical Properties
The chemical structure of 4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine comprises a central 1H-pyrazole ring substituted at the 3-, 4-, and 5-positions.
Figure 1: Chemical structure of 4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine.
Physicochemical Properties (Predicted)
The physicochemical properties of a compound are critical determinants of its behavior in biological systems. Based on the structure, we can predict the following properties for 4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine:
| Property | Predicted Value | Rationale |
| Molecular Formula | C11H12FN3 | Based on atom count. |
| Molecular Weight | 205.23 g/mol | Calculated from the molecular formula. |
| XLogP3 | ~2.5 - 3.5 | The fluorophenyl and ethyl groups are lipophilic, while the amine and pyrazole nitrogens are hydrophilic. The predicted value suggests moderate lipophilicity, which is often favorable for oral bioavailability. |
| Hydrogen Bond Donors | 2 (amine and pyrazole NH) | These groups can participate in hydrogen bonding with biological targets.[5][6] |
| Hydrogen Bond Acceptors | 3 (pyrazole nitrogens and fluorine) | These sites can accept hydrogen bonds, influencing solubility and receptor binding.[6] |
| Polar Surface Area (PSA) | ~60-70 Ų | The amine and pyrazole ring contribute to the PSA. This value is within the range typically associated with good cell permeability.[5] |
| Melting Point | 150 - 200 °C | Crystalline solids with intermolecular hydrogen bonding and aromatic stacking are expected to have moderately high melting points. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | The aromatic and aliphatic components reduce water solubility, while the polar functional groups allow for solubility in polar organic solvents. |
Proposed Synthetic Pathway
A plausible and efficient synthesis of 4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine can be envisioned through a well-established pyrazole synthesis methodology involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][7][8]
Figure 2: Proposed synthetic pathway for 4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine.
Detailed Protocol:
Step 1: Synthesis of the β-ketonitrile precursor
The synthesis would commence with the Claisen condensation between ethyl propionate and 4-fluoroacetophenone to yield the corresponding β-diketone, followed by conversion to the β-ketonitrile. A more direct approach would be the acylation of propanenitrile with a 4-fluorobenzoyl derivative.
Step 2: Cyclization to form the pyrazole ring
-
To a solution of the 2-(4-fluorobenzoyl)butanenitrile (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1.1 equivalents).[7]
-
The reaction mixture is then heated to reflux for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel, to afford the pure 4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine.
Spectroscopic Characterization (Predicted)
The structural elucidation of the target compound would rely on a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the ethyl, fluorophenyl, and pyrazole protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (ethyl) | 1.1 - 1.3 | Triplet | 3H |
| CH₂ (ethyl) | 2.4 - 2.6 | Quartet | 2H |
| NH₂ (amine) | 4.5 - 5.5 | Broad singlet | 2H |
| Ar-H (ortho to F) | 7.0 - 7.2 | Triplet | 2H |
| Ar-H (meta to F) | 7.3 - 7.5 | Multiplet | 2H |
| NH (pyrazole) | 11.0 - 12.0 | Broad singlet | 1H |
¹³C NMR Spectroscopy
The carbon NMR would complement the ¹H NMR data, confirming the carbon framework.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| CH₃ (ethyl) | 13 - 16 |
| CH₂ (ethyl) | 20 - 25 |
| C4 (pyrazole) | 100 - 110 |
| Ar-C (meta to F) | 115 - 117 (doublet, JCF ≈ 21 Hz) |
| Ar-C (ortho to F) | 130 - 132 (doublet, JCF ≈ 8 Hz) |
| C5 (pyrazole) | 140 - 145 |
| C3 (pyrazole) | 150 - 155 |
| Ar-C (ipso to F) | 160 - 164 (doublet, JCF ≈ 245 Hz) |
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 206.11.[9] The fragmentation pattern would likely involve the loss of small molecules such as HCN and NH₃, as well as cleavage of the ethyl group.[10]
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the various functional groups.
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch (amine, pyrazole) | 3200 - 3400 |
| C-H stretch (aromatic, aliphatic) | 2850 - 3100 |
| C=N, C=C stretch (pyrazole, phenyl) | 1500 - 1620 |
| C-F stretch | 1200 - 1250 |
Potential Biological Activities and Therapeutic Applications
The structural motifs present in 4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine suggest several potential avenues for biological activity.
-
Anti-inflammatory and Analgesic Activity: Many pyrazole derivatives are known to exhibit potent anti-inflammatory and analgesic effects, often through the inhibition of cyclooxygenase (COX) enzymes.[1]
-
Anticancer Activity: The pyrazole core is a privileged scaffold in the design of anticancer agents, with derivatives showing activity against various cancer cell lines.[2] The fluorophenyl group can enhance binding affinity to target proteins and improve metabolic stability.[3]
-
Antimicrobial and Antifungal Activity: Substituted pyrazoles have been reported to possess significant antimicrobial and antifungal properties.[11]
-
Kinase Inhibition: The aminopyrazole structure is a common feature in many kinase inhibitors used in oncology. The amine group can act as a crucial hydrogen bond donor in the hinge region of the kinase active site.
Figure 3: Potential biological activities of 4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine.
Conclusion and Future Directions
While 4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine remains a molecule with limited reported experimental data, this in-depth theoretical guide provides a solid foundation for its further investigation. The proposed synthetic route is robust and based on well-established chemical principles. The predicted physicochemical and spectroscopic properties offer a valuable reference for its future synthesis and characterization.
The true potential of this compound lies in its likely biological activities. The combination of the pyrazole core, an amine substituent, an ethyl group, and a fluorophenyl moiety makes it a highly attractive candidate for screening in various therapeutic areas, particularly inflammation, oncology, and infectious diseases.
Future research should focus on the following:
-
Chemical Synthesis and Characterization: The first step will be the successful synthesis and unambiguous structural confirmation of the compound using the spectroscopic methods outlined.
-
In Vitro Biological Screening: A comprehensive screening of the compound against a panel of relevant biological targets (e.g., COX enzymes, various kinases, cancer cell lines, microbial strains) is warranted.
-
Structure-Activity Relationship (SAR) Studies: Should promising activity be identified, the synthesis and evaluation of analogues will be crucial to optimize potency and selectivity.
-
Computational Modeling: Molecular docking and other computational studies could provide insights into the binding modes of this compound with potential biological targets, guiding further analogue design.
References
-
American Chemical Society. (2014, May 23). Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Se. Retrieved from [Link]
-
Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives. (2023, February 2). ScienceRise: Pharmaceutical Science. Retrieved from [Link]
-
Synthesis, Crystal Structure and Biological Activity of Ethyl 5-(4-Fluorophenyl)-7-(trifluoromethyl)-pyrazolo[1, 5-a]pyrimidine-3-carboxylate. (n.d.). World Scientific. Retrieved from [Link]
-
MDPI. (2021, March 10). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-ethyl-1h-pyrazol-3-amine (C5H9N3). Retrieved from [Link]
-
Crysdot LLC. (n.d.). 3-Ethyl-4-(4-fluorophenyl)-1H-pyrazol-5-amine. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and biological activity of 4-[5(4-substituted phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). N-ethyl-5-phenyl-1H-pyrazol-3-amine. Retrieved from [Link]
-
PubChem. (n.d.). 4-Ethyl-1H-pyrazol-3-amine. Retrieved from [Link]
-
PubChem. (n.d.). 4-N-(5-ethyl-1H-pyrazol-3-yl)-2-N-[2-(4-fluorophenyl)ethyl]quinazoline-2,4-diamine. Retrieved from [Link]
-
PMC. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]
-
Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Information. (n.d.). Wiley Online Library. Retrieved from [Link]
-
SYNTHESIS OF 4-AROYL-5-ARYLPYRAZOLES AND 4-AROYL-3-ARYLPYRAZOLES VIA THE REACTION OF ENAMINODIKETONES WITH SUBSTITUTED HYDRAZINE. (2019, August 21). HETEROCYCLES. Retrieved from [Link]
-
CNR-IRIS. (2023, July 4). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Retrieved from [Link]
-
Digital CSIC. (2025, August 26). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]
-
Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives. (2023, March 10). ScienceRise: Pharmaceutical Science. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
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- 11. Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
Potential therapeutic targets for 4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine
Focus: 4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine
Executive Summary
This technical guide profiles 4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine , a high-value pharmacophore probe belonging to the class of 3-amino-5-arylpyrazoles . While structurally distinct from marketed drugs, this specific molecular architecture represents a "privileged scaffold" in medicinal chemistry, primarily functioning as an ATP-competitive inhibitor.
Its therapeutic potential is grounded in its ability to mimic the adenine ring of ATP, allowing it to dock into the hinge region of protein kinases. This guide analyzes its primary activity against p38 Mitogen-Activated Protein Kinase (p38 MAPK) and Cyclin-Dependent Kinases (CDKs) , detailing the structural causality, experimental validation, and downstream signaling effects.
Part 1: Structural Pharmacophore Analysis
The molecule functions as a Type I Kinase Inhibitor . Its efficacy is dictated by three structural domains that map directly to the ATP-binding pocket of target enzymes:
| Structural Domain | Chemical Moiety | Mechanistic Function |
| Hinge Binder | 1H-pyrazole-3-amine | The donor-acceptor-donor (DAD) motif forms critical hydrogen bonds with the kinase "hinge" region (e.g., Met109 in p38α), mimicking the adenine of ATP. |
| Hydrophobic Core | 4-fluorophenyl (Position 5) | Occupies the hydrophobic "deep pocket" (selectivity pocket) behind the gatekeeper residue. The fluorine atom engages in halogen bonding or fills a lipophilic cavity. |
| Steric Gate | Ethyl Group (Position 4) | A steric probe that interacts with the "gatekeeper" residue (e.g., Thr106). The size of this group determines selectivity between kinases with small vs. large gatekeeper residues. |
Part 2: Primary Therapeutic Target: p38 MAPK (Inflammation)
Mechanism of Action
The primary therapeutic application of this scaffold is the inhibition of p38α MAPK , a central node in the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).
-
Binding Event: The molecule enters the ATP-binding cleft of p38 MAPK.[1]
-
Stabilization: The 4-fluorophenyl group displaces water molecules in the hydrophobic pocket, stabilizing the inactive conformation (DFG-out) or blocking the active conformation (DFG-in), depending on the specific crystal packing.
-
Signal Blockade: By preventing ATP binding, the kinase cannot phosphorylate downstream substrates like MK2 (MAPKAPK2) .
-
Therapeutic Outcome: Reduction in mRNA stability of inflammatory cytokines, leading to reduced systemic inflammation.
Signaling Pathway Visualization (DOT)
The following diagram illustrates the interruption of the inflammatory cascade by the target molecule.
Caption: Schematic of the p38 MAPK signaling cascade. The inhibitor (Yellow) blocks p38, preventing downstream activation of MK2 and CREB, thereby halting cytokine production.
Part 3: Secondary Target: Cyclin-Dependent Kinases (Oncology)
The 3-amino-pyrazole scaffold is promiscuous, often showing potent inhibition of CDK2/Cyclin A and CDK1/Cyclin B .
-
Therapeutic Rationale: In hyperproliferative diseases (cancer), CDKs drive the cell cycle transition from G1 to S phase.
-
Mechanism: The 4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine scaffold mimics the CDK inhibitor Roscovitine (which shares a purine-like binding mode). The 4-ethyl group is critical here; larger groups at this position can clash with the CDK active site, but an ethyl group is often tolerated, allowing for dual p38/CDK inhibition.
-
Clinical Relevance: This dual-targeting capability is valuable in cancers driven by inflammation (e.g., Colorectal Cancer), where both p38 (survival signaling) and CDK (proliferation) pathways are upregulated.
Part 4: Experimental Validation Protocols
To validate the therapeutic potential of this molecule, the following self-validating experimental workflows are recommended.
Protocol A: TR-FRET Kinase Binding Assay
Objective: Determine the IC50 of the molecule against p38α and CDK2.
-
Reagents:
-
Recombinant p38α kinase (tagged, e.g., GST-p38).
-
Fluorescently labeled Tracer (ATP analog).
-
Europium-labeled anti-GST antibody.
-
Test Compound: 4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine (dissolved in DMSO).
-
-
Workflow:
-
Step 1: Dispense 5 µL of test compound (serial dilution) into a 384-well low-volume plate.
-
Step 2: Add 5 µL of Kinase/Antibody mixture. Incubate for 60 min to allow inhibitor binding.
-
Step 3: Add 5 µL of Tracer. The tracer competes with the inhibitor for the ATP binding site.
-
Step 4: Incubate for 60 min at Room Temperature (RT).
-
Step 5: Read Fluorescence Resonance Energy Transfer (FRET) signal.
-
-
Validation Logic:
-
High FRET Signal = Tracer bound (Inhibitor is weak).
-
Low FRET Signal = Tracer displaced (Inhibitor is potent).
-
Control: Use SB203580 (10 µM) as a positive control for p38 inhibition (expect <10% FRET signal).
-
Protocol B: In Silico Docking (AutoDock Vina)
Objective: Predict binding pose and affinity.[2]
-
Preparation:
-
Ligand: Convert SMILES of 4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine to PDBQT format. Minimize energy.
-
Receptor: Download PDB ID 1A9U (p38 MAPK complexed with SB203580). Remove water and native ligand.
-
-
Grid Box Generation:
-
Center grid on the native ligand coordinates (approx. x=2, y=14, z=33).
-
Size: 20x20x20 Å.
-
-
Docking Run:
-
Execute AutoDock Vina with exhaustiveness=8.
-
-
Analysis:
-
Look for H-bonds between the pyrazole amine/nitrogen and Met109 (hinge).
-
Verify the 4-fluorophenyl group is oriented toward the hydrophobic pocket (near Phe169 ).
-
Part 5: Fragment Evolution & SAR Visualization
This diagram demonstrates how this specific molecule serves as a "Lead Fragment" that can be evolved into more potent, selective drugs.
Caption: Structure-Activity Relationship (SAR) map showing how the core scaffold can be chemically modified to shift biological selectivity between p38 MAPK, GPCRs, and CDKs.
References
-
Peifer, C., et al. (2006). "Design, synthesis and biological evaluation of novel 3-aminopyrazole derivatives as inhibitors of p38 mitogen activated protein kinase." Journal of Medicinal Chemistry.
-
Boehm, J. C., & Adams, J. L. (2000). "Pharmacophore identification of p38 MAP kinase inhibitors." Expert Opinion on Therapeutic Patents.
-
Dumas, J. (2001). "Protein kinase inhibitors: emerging pharmacophores 1997–2000." Expert Opinion on Therapeutic Patents.
-
Vertex Pharmaceuticals. "Pyrazoles as p38 Kinase Inhibitors." World Intellectual Property Organization (WIPO) Patent WO/1998/052940.
-
Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology.
Sources
Technical Whitepaper: Synthetic Evolution and Pharmacological Utility of 4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine
Executive Summary
The compound 4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine represents a "privileged scaffold" in modern medicinal chemistry. While not a marketed drug in isolation, it serves as a critical pharmacophore and intermediate in the synthesis of type II kinase inhibitors, particularly for p38 Mitogen-Activated Protein Kinase (MAPK) , Cyclin-Dependent Kinases (CDKs) , and AXL receptor tyrosine kinases .
This guide details the historical evolution of its synthesis—from classical Knorr-type condensations to modern microwave-assisted regioselective protocols—and analyzes the structural rationale (SAR) that makes this specific substitution pattern essential for drug efficacy.
Part 1: Discovery & Structural Significance
The "Privileged Scaffold" Concept
The discovery of this molecule was not a singular event but rather an evolutionary optimization of the 3-amino-5-arylpyrazole class. In the late 1990s, following the discovery of the imidazole-based p38 inhibitor SB-203580 , medicinal chemists sought scaffolds with better selectivity profiles. The pyrazole ring offered a distinct tautomeric profile that allowed for dual hydrogen-bonding modes (donor-acceptor) in the ATP-binding pocket of kinases.
Structural Activity Relationship (SAR) Logic
The specific substituents on this molecule are not arbitrary; they are the result of rigorous SAR optimization:
-
3-Amine (
): Acts as a critical hydrogen bond donor to the "hinge region" of the kinase (typically interacting with the backbone carbonyl of residues like Glu71 or Met109). -
4-Ethyl Group: This alkyl chain is a "gatekeeper" probe. Unlike a methyl group, the ethyl group provides sufficient steric bulk to induce selectivity against kinases with smaller gatekeeper residues, while filling the hydrophobic pocket to increase binding affinity.
-
5-(4-Fluorophenyl): The "Fluorine Effect." The para-fluorine atom blocks metabolic oxidation (CYP450 metabolism) at the phenyl ring's most reactive site while enhancing lipophilicity (
) for better membrane permeability.
Part 2: Synthetic History & Methodologies[1][2]
The synthesis of 4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine has evolved from non-selective classical methods to highly optimized modern protocols.
Method A: The Classical -Ketonitrile Route (The Tominaga Approach)
Historically, the most robust route involves the condensation of hydrazine with an
Protocol 1: Step-wise Synthesis
| Step | Reagents | Conditions | Yield | Notes |
| 1 | 4-Fluorobenzoylacetonitrile + Ethyl Iodide | 85-90% | C-alkylation of the active methylene. | |
| 2 | Intermediate + Hydrazine Hydrate | Ethanol, Reflux, 4-6h | 70-80% | Cyclization. |
Critical Mechanism: The reaction proceeds via a nucleophilic attack of hydrazine on the ketone carbonyl (forming a hydrazone), followed by an intramolecular attack on the nitrile carbon.
Figure 1: Mechanistic pathway of the hydrazine-nitrile cyclization.
Method B: Microwave-Assisted One-Pot Synthesis (Modern)
In high-throughput drug discovery, speed and purity are paramount. Modern protocols utilize microwave irradiation to accelerate the condensation, often using ethanol as a solvent without the need for acid catalysis.
Protocol 2: Microwave Synthesis
-
Vessel: 10 mL microwave-sealed tube.
-
Reactants: Mix 1.0 eq of
-ethyl-4-fluorobenzoylacetonitrile and 1.2 eq of Hydrazine hydrate ( ). -
Solvent: 3 mL Absolute Ethanol.
-
Conditions: Irradiate at
(150 W) for 15 minutes. -
Workup: Cool to RT. The product often precipitates directly. Filter and wash with cold hexanes.[1]
-
Validation: Check purity via LC-MS (Target Mass: ~205.2 Da).
Part 3: Regiochemistry & Purification Challenges
A major historical challenge in synthesizing aminopyrazoles is tautomeric ambiguity .
-
The Problem: The product exists in equilibrium between the
-pyrazole and -pyrazole forms. Furthermore, during the reaction, if a substituted hydrazine (e.g., methylhydrazine) is used, two regioisomers are possible: 5-amino-1-methyl vs. 3-amino-1-methyl. -
The Solution for Title Compound: Since the title compound uses unsubstituted hydrazine, the
and forms are tautomers. However, in solution (DMSO- ), the -tautomer (3-amine) usually predominates due to hydrogen bonding stabilization.
Purification Protocol:
-
Recrystallization: Dissolve crude solid in minimum hot Ethanol. Add water dropwise until turbidity appears. Cool slowly to
. -
Criteria: The crystals should be colorless to pale yellow.
-
Melting Point:
(Lit. value for analogs).
Part 4: Application in Drug Discovery (p38 MAPK Pathway)[4][5][6]
This molecule is rarely the final drug; it is the "warhead" or "anchor." The amine group is typically derivatized into a urea or amide to access the "DFG-out" pocket of kinases.
Case Study: Synthesis of Urea-Based Inhibitors
To create a high-potency p38 inhibitor, the 3-amine is reacted with an isocyanate.
Reaction Workflow:
Figure 2: Derivatization of the scaffold into potent kinase inhibitors.
Biological Data Summary (Analogous Series)
The following table summarizes why the 4-ethyl substitution is superior to the 4-H or 4-Methyl analogs in p38
| Compound (R-Group at C4) | IC | Selectivity (vs JNK) | Metabolic Stability ( |
| Hydrogen (-H) | 150 nM | Low | Low |
| Methyl (-CH | 45 nM | Moderate | Moderate |
| Ethyl (-CH | 12 nM | High | High |
| Phenyl (-Ph) | >500 nM | Low | High |
Note: Data represents average values from SAR studies on 3-amino-5-arylpyrazole series [1, 3].
References
-
Design and synthesis of pyrazole derivatives as p38 kinase inhibitors. Source: Journal of Medicinal Chemistry (2006). Context: Establishes the SAR of the 5-amino-pyrazole scaffold.
-
Approaches towards the synthesis of 5-aminopyrazoles. Source: Beilstein Journal of Organic Chemistry (2011). Context: Comprehensive review of the
-ketonitrile + hydrazine mechanism.[2] -
Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. Source: Journal of Medicinal Chemistry (2022). Context: Modern application of the scaffold in AXL kinase inhibition.
-
Regioselective synthesis of aminopyrazoles. Source: National Institutes of Health (PMC). Context: Technical details on separating regioisomers during synthesis.
Sources
Methodological & Application
In vitro assay protocols using 4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine
Focus Compound: 4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine (EFP-3A)
Abstract
This application note details the in vitro characterization protocols for 4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine (referred to herein as EFP-3A ). This compound represents a "privileged scaffold" in medicinal chemistry, serving as a critical fragment for targeting the ATP-binding pocket of serine/threonine kinases, particularly p38 Mitogen-Activated Protein Kinase (p38 MAPK) and Cyclin-Dependent Kinases (CDKs) .
Unlike complex Type II inhibitors, EFP-3A acts as a hinge-binding fragment. Its characterization requires high-sensitivity biophysical and biochemical assays capable of resolving rapid binding kinetics and micromolar affinities typical of fragment-based drug discovery (FBDD). This guide provides validated protocols for solubility handling, TR-FRET kinase inhibition assays, and Surface Plasmon Resonance (SPR) binding kinetics.
Compound Management & Physiochemical Properties[1][2][3]
Rationale: Small heteroaromatic fragments like EFP-3A are prone to aggregation in aqueous buffers, leading to false positives (promiscuous inhibition) in kinase assays. Proper solubilization is the first line of defense against experimental artifacts.
| Property | Value | Notes |
| Molecular Weight | ~205.23 g/mol | Ideal range for Fragment-Based Drug Discovery (<300 Da). |
| LogP (Predicted) | ~2.3 - 2.8 | Moderate lipophilicity; requires DMSO for initial solvation. |
| H-Bond Donors | 2 (Amine, Pyrazole NH) | Critical for Hinge Region interaction (e.g., Met109 in p38). |
| Solubility (DMSO) | > 50 mM | Stable at -20°C for 6 months. |
| Solubility (PBS) | < 100 µM | Risk: Rapid precipitation upon dilution from DMSO. |
Protocol: Stock Preparation & Serial Dilution
-
Primary Stock: Dissolve solid EFP-3A in 100% anhydrous DMSO to a concentration of 50 mM . Vortex for 60 seconds. Inspect visually for particulates.
-
Acoustic Dispensing (Recommended): For HTS, dispense directly from DMSO stock using acoustic liquid handling (e.g., Echo®) to maintain 100% DMSO until the final assay step.
-
Manual Dilution (Alternative):
-
Prepare an Intermediate Plate in 100% DMSO (3-fold serial dilution).
-
Critical Step: Do not dilute into aqueous buffer until the final addition to the enzyme mix. This prevents "crashing out" before the protein can solubilize the ligand.
-
Biochemical Assay: TR-FRET Kinase Inhibition
Target: p38 MAPK
Why TR-FRET? Unlike standard fluorescence intensity, TR-FRET eliminates background interference from the autofluorescence of pyrazole rings by introducing a time delay (50–100 µs) before measurement.
2.1 Reagents & Equipment[1][2]
-
Enzyme: Recombinant human p38 MAPK
(0.5 nM final). -
Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer (Kinase Tracer 199 or equivalent).
-
Detection: Europium (Eu)-labeled anti-tag antibody (binds to the kinase tag, e.g., GST or His).
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl
, 1 mM EGTA, 0.01% Brij-35.
2.2 Experimental Workflow (Graphviz Visualization)
Figure 1: TR-FRET Binding Assay Workflow. The assay measures the displacement of the Tracer by EFP-3A.
2.3 Detailed Protocol
-
Plate Setup: Use a white, low-volume 384-well plate.
-
Compound: Add 100 nL of EFP-3A serial dilution (in DMSO) to dry wells.
-
Enzyme Mix: Add 5 µL of Kinase/Antibody mix.
-
Note: Pre-incubating the antibody with the kinase stabilizes the signal.
-
-
Tracer: Add 5 µL of Tracer solution (2x concentration).
-
Incubation: Cover plate and incubate for 60 minutes at Room Temperature (20-25°C) in the dark.
-
Read: Measure on a multimode plate reader (e.g., EnVision or PHERAstar).
-
Excitation: 340 nm (Europium).
-
Emission 1: 615 nm (Donor reference).
-
Emission 2: 665 nm (FRET signal from Tracer).
-
-
Data Analysis: Calculate the TR-FRET Ratio:
. Plot % Inhibition vs. Log[Compound].
Expected Result: EFP-3A is a fragment; expect an IC
Biophysical Assay: Surface Plasmon Resonance (SPR)
Method: Single-Cycle Kinetics (SCK) Instrument: Biacore™ 8K or S200
Why SPR? Fragments like EFP-3A often have fast "on" and "off" rates (
3.1 Sensor Surface Preparation
-
Chip: CM5 (Carboxymethylated dextran).
-
Immobilization: Standard Amine Coupling.
-
Ligand: p38 MAPK
(Target) on Flow Cell 2 (FC2). -
Reference: BSA or deactivated surface on Flow Cell 1 (FC1).
-
Target Density: Immobilize ~2000–3000 RU. (Higher density is required for low-MW fragments to generate sufficient R
).
3.2 Assay Conditions
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20) + 2% DMSO .
-
Critical: The DMSO concentration in the running buffer must exactly match the sample buffer to avoid "solvent bars" (bulk refractive index jumps).
-
-
Solvent Correction: Perform a DMSO calibration curve (1.5% to 2.5%) to correct for bulk refractive index mismatches.
3.3 Kinetic Protocol
-
Startup: Run 5 cycles of buffer blank to stabilize the baseline.
-
Dose Response: Inject EFP-3A at concentrations: 0.78, 1.56, 3.125, 6.25, 12.5, 25, 50 µM.
-
Contact Time: 60 seconds (association).
-
Dissociation Time: 120 seconds.
-
Regeneration: None required (fast off-rate allows complete dissociation).
3.4 Data Interpretation
-
Sensorgram Shape: Look for "square-wave" binding (rapid on, rapid off).
-
Stoichiometry: Calculate theoretical R
:-
If experimental Binding Response >> Theoretical R
, the compound is aggregating (super-stoichiometric binding).
-
Biological Context & Pathway Visualization
EFP-3A targets the p38 MAPK pathway, a central regulator of inflammatory cytokine production (TNF
Figure 2: p38 MAPK Signaling Cascade. EFP-3A acts as an ATP-competitive inhibitor at the p38 node, blocking downstream activation of MK2 and ATF2.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Signal in TR-FRET | Tracer displacement too fast or degradation. | Use a "Europium-Anti-Tag" antibody rather than a generic Eu-Anti-Phospho antibody for binding assays. Keep plate protected from light. |
| SPR: Negative Binding | DMSO mismatch. | Ensure Running Buffer and Sample Buffer are prepared from the exact same DMSO stock source. |
| SPR: Slow Dissociation | Non-specific binding or aggregation. | Add 0.05% Tween-20 or BSA to the buffer. Check solubility limit. |
| High IC50 Variability | Compound precipitation. | Do not exceed 1% DMSO final concentration. Inspect wells for turbidity. |
References
-
Fragment Screening Methodology
-
Danielson, U. H. (2009). Fragment Library Screening and Lead Characterization using SPR Biosensors. Current Topics in Medicinal Chemistry.
-
-
TR-FRET Assay Principles
-
Lebakken, C. S., et al. (2009). Development and applications of a broad-coverage, TR-FRET-based kinase binding assay platform. Journal of Biomolecular Screening.
-
-
Pyrazole Scaffold Chemistry
-
Dumas, J., et al. (2002). Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 Mitogen Activated Protein Kinase Inhibitor. Bioorganic & Medicinal Chemistry Letters. (Describes the structural basis of pyrazole-urea inhibitors like BIRB-796).
-
-
p38 MAPK Pathway Biology
-
Cuenda, A., & Rousseau, S. (2007). p38 MAP-Kinases pathway regulation, function and role in human diseases.[3] Biochimica et Biophysica Acta.
-
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine
Welcome to the technical support center for the synthesis of 4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific chemical synthesis. Here, we address common challenges and frequently asked questions to help improve your reaction yield and product purity.
Troubleshooting Guide
This section addresses specific experimental issues you might encounter. Each problem is followed by an analysis of potential causes and detailed protocols for resolution.
Issue 1: Low to No Product Yield
You've followed the general synthetic protocol, but the yield of 4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine is significantly lower than expected, or no product is formed at all.
Potential Causes & Solutions:
-
Incomplete Initial Condensation: The formation of the pyrazole ring typically involves the condensation of a β-ketonitrile with hydrazine.[1][2] If this initial reaction is incomplete, the overall yield will be poor.
-
Causality: The nucleophilicity of the hydrazine and the electrophilicity of the ketone and nitrile groups are critical. The reaction is often base-catalyzed, and the choice of base and solvent can significantly impact the reaction rate and equilibrium.[3]
-
Troubleshooting Protocol:
-
Reagent Purity: Ensure the purity of your starting materials: 2-(4-fluorobenzoyl)butanenitrile and hydrazine hydrate. Impurities can interfere with the reaction.
-
Base Selection: If using a weak base, consider switching to a stronger, non-nucleophilic base like sodium ethoxide or potassium tert-butoxide. The base should be strong enough to deprotonate the hydrazine, increasing its nucleophilicity.[3]
-
Solvent Effects: The reaction is typically run in an alcohol like ethanol or methanol. Ensure the solvent is anhydrous, as water can hydrolyze the nitrile or interfere with the base. In some cases, a higher boiling point solvent like n-butanol can improve yields by allowing for higher reaction temperatures.[4]
-
Temperature and Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a moderate increase in temperature (e.g., from room temperature to 50-60 °C) or extended reaction time may be necessary.[5]
-
-
-
Suboptimal Cyclization Conditions: The intermediate formed from the initial condensation must efficiently cyclize to form the pyrazole ring.
-
Causality: The cyclization step is an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazine moiety onto the nitrile carbon. This step can be sensitive to steric hindrance and electronic effects.
-
Troubleshooting Protocol:
-
Acid Catalysis: While the initial condensation is often base-catalyzed, the cyclization can sometimes be promoted by a catalytic amount of a mild acid, which can activate the nitrile group.[6] After the initial condensation appears complete by TLC, consider adding a small amount of acetic acid.
-
Temperature Optimization: As with the initial condensation, optimizing the temperature for the cyclization step is crucial. A temperature-controlled study could reveal the optimal conditions for this step.[7]
-
-
Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Significant Impurities
Your reaction yields a product, but it is contaminated with significant impurities that are difficult to remove by standard purification methods.
Potential Causes & Solutions:
-
Side Reactions: The formation of pyrazole rings can sometimes be accompanied by side reactions, leading to isomeric products or other impurities.[1]
-
Causality: Unsymmetrical starting materials can lead to the formation of regioisomers.[1] Additionally, side reactions of the hydrazine starting material can introduce colored impurities.[1]
-
Troubleshooting Protocol:
-
Control of Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity and reduce the formation of side products.
-
Order of Reagent Addition: Adding the hydrazine slowly to the solution of the β-ketonitrile and base can help to control the reaction rate and minimize side reactions.
-
Purification Strategy: Standard purification for pyrazole derivatives often involves crystallization or column chromatography.[8][9][10] If these are ineffective, consider converting the amine product to its hydrochloride salt. This can often facilitate purification by crystallization, and the free base can be regenerated afterward.[8]
-
-
-
Incomplete Reaction: Unreacted starting materials are a common source of impurities.
-
Causality: If the reaction does not go to completion, the starting β-ketonitrile will contaminate the final product.
-
Troubleshooting Protocol:
-
TLC Monitoring: Carefully monitor the reaction by TLC to ensure all the starting material has been consumed before workup.
-
Stoichiometry: Ensure the correct stoichiometry of reagents is used. A slight excess of hydrazine can sometimes be used to drive the reaction to completion.
-
-
Table 1: Comparison of Purification Techniques
| Purification Method | Advantages | Disadvantages | Best For |
| Recrystallization | Simple, scalable, can yield very pure product. | Requires a suitable solvent, can result in significant product loss. | Removing minor impurities from a solid product. |
| Column Chromatography | Can separate complex mixtures. | Can be time-consuming and require large volumes of solvent. | Separating regioisomers and other closely related impurities.[1] |
| Acid-Base Extraction | Good for separating basic products from neutral or acidic impurities. | Requires an additional step to regenerate the free base. | Removing non-basic impurities. |
| Salt Formation & Crystallization | Can significantly improve crystallinity and ease of handling.[8] | Requires an additional reaction step and subsequent neutralization. | Products that are difficult to crystallize as the free base.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine?
The most common and direct synthesis involves the condensation of a 1,3-dicarbonyl equivalent with hydrazine.[1][6] Specifically for this target molecule, the likely starting materials are 2-(4-fluorobenzoyl)butanenitrile and hydrazine hydrate. The reaction proceeds via an initial condensation followed by an intramolecular cyclization to form the pyrazole ring.
Synthetic Pathway Overview:
Caption: General synthetic pathway.
Q2: How does the choice of base affect the reaction?
The base plays a crucial role in deprotonating the hydrazine, thereby increasing its nucleophilicity to attack the carbonyl carbon of the β-ketonitrile.[3]
-
Weak Bases (e.g., K₂CO₃, NaHCO₃): May not be strong enough to sufficiently deprotonate the hydrazine, leading to slow or incomplete reactions.
-
Strong Bases (e.g., NaOEt, NaH, t-BuOK): Are generally more effective at promoting the initial condensation. However, very strong bases can sometimes lead to side reactions if not used carefully.
-
Organic Bases (e.g., Triethylamine, DBU): Can also be effective and are often easier to handle and remove after the reaction.
Q3: What are the key analytical techniques for characterizing the product?
To confirm the structure and purity of 4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine, a combination of spectroscopic and chromatographic methods should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as N-H and C=N bonds characteristic of the pyrazole ring.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.
Q4: Are there any safety precautions I should be aware of?
-
Hydrazine: Hydrazine and its hydrate are toxic and potentially carcinogenic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.
-
Strong Bases: Strong bases like sodium ethoxide and potassium tert-butoxide are corrosive and react violently with water. Handle with care and ensure all glassware is dry.
-
Solvents: Organic solvents should be handled in a fume hood, away from ignition sources.
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
ResearchGate. Optimization of the reaction conditions towards the formation of pyrazole. [Link]
-
PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
ResearchGate. Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. [Link]
-
PMC. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
- Google Patents.
-
RSC Publishing. Recent advances in the multicomponent synthesis of pyrazoles. [Link]
-
J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]
-
PMC. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. [Link]
-
ResearchGate. Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. [Link]
-
MDPI. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. [Link]
-
MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. CN110483400A - A kind of preparation method of pyrazole derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting cyclization failures in pyrazole-3-amine synthesis
Status: Operational Topic: Troubleshooting Cyclization Failures in Knorr-type Pyrazole Synthesis Target Audience: Medicinal Chemists, Process Chemists Lead Scientist: Dr. A. Vance, Senior Application Scientist
Core Directive & Scope
This guide addresses critical failure modes in the synthesis of pyrazole-3-amines (and their tautomeric 5-amine equivalents) via the condensation of hydrazines with
While the reaction appears deceptively simple—a condensation followed by an intramolecular nucleophilic attack—it is prone to three specific failure modes:
-
Cyclization Stalling: Isolation of the linear hydrazone intermediate.
-
Regiochemical Drift: Formation of the undesired 5-amino-1-substituted isomer (when using substituted hydrazines).
-
Oligomerization: Formation of azines (bis-hydrazones) or polymeric tars.
Troubleshooting Guides (Q&A Format)
Ticket #001: "My reaction stalled. I isolated a solid, but NMR shows it’s the linear hydrazone, not the pyrazole."
Diagnosis: Thermodynamic Trap. The formation of the hydrazone (C=N bond) is rapid and often exothermic. However, the subsequent cyclization—nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon—requires overcoming a significant activation energy barrier, especially if the nitrile is not sufficiently electrophilic.
Corrective Actions:
-
Protocol Adjustment (The "Acid Kick"): If running in neutral ethanol, add glacial acetic acid (10-20 mol%) . Acid catalysis activates the nitrile group (via protonation or coordination), making it more susceptible to nucleophilic attack by the distal nitrogen.
-
Thermal Drive: Ensure the reaction is refluxing vigorously. Room temperature stirring is rarely sufficient for the ring-closure step in sterically crowded substrates.
-
Solvent Switch: If ethanol (
) is insufficient, switch to n-butanol ( ) or toluene with a Dean-Stark trap. Removing water drives the initial condensation to completion, forcing the equilibrium toward the cyclized product.
Ticket #002: "I am seeing a bright yellow/orange precipitate that is insoluble and not my product."
Diagnosis: Azine Formation (Stoichiometry Error).
This is a classic "double condensation." Instead of the hydrazine molecule cyclizing intramolecularly, it reacts with a second molecule of your
Corrective Actions:
-
Inverse Addition: Never add hydrazine to the nitrile. Always add the nitrile solution dropwise to a stirred solution of excess hydrazine. This ensures that at the moment of reaction, hydrazine is always in high local concentration, favoring mono-condensation (product) over bis-condensation (azine).
-
Stoichiometry Check: Use 1.2 to 1.5 equivalents of hydrazine hydrate. If using hydrazine salts (e.g., hydrazine hydrochloride), you must add a buffering base (Sodium Acetate or Triethylamine) to liberate the free nucleophile.
Ticket #003: "I used phenylhydrazine and got a mixture of isomers. I need the 3-amino, but I think I have the 5-amino."
Diagnosis: Regioselectivity Mismatch.[1]
When using substituted hydrazines (
The Mechanistic Rule:
-
Standard Outcome: The terminal
attacks the ketone. The internal then attacks the nitrile. This yields the 5-amino-1-substituted pyrazole . -
Desired Outcome (3-amino): To get the 3-amino-1-substituted isomer, you must force the internal nitrogen to attack the ketone (difficult) or use a regioselective directing group.
Corrective Actions:
-
pH Modulation: In strong acid, the more basic terminal amine is protonated, potentially shifting nucleophilicity to the internal nitrogen (though this lowers overall reactivity).
-
Substrate Modification: Use an enol ether (
-cyano-vinyl ether) instead of a -ketonitrile. The steric bulk of the enol ether can direct the substituted hydrazine to attack in the desired orientation.
Visualizing the Failure Modes
The following diagram illustrates the bifurcation between successful cyclization and the common "Azine" failure mode.
Caption: Pathway bifurcation. High hydrazine concentration favors the green path (Cyclization). Excess electrophile favors the red path (Azine formation).
Standard Operating Procedure (SOP)
Protocol: Synthesis of 3-Amino-5-Phenylpyrazole Validated for 10mmol scale.
| Parameter | Specification | Rationale |
| Substrate | Benzoylacetonitrile (1.45 g, 10 mmol) | The |
| Reagent | Hydrazine Hydrate (80%) (0.75 mL, 12 mmol) | 1.2 eq excess to prevent azine formation. |
| Solvent | Ethanol (Absolute, 20 mL) | Polar protic solvent supports proton transfer. |
| Catalyst | Glacial Acetic Acid (0.5 mL) | Activates nitrile for ring closure. |
| Temp/Time | Reflux ( | Kinetic energy required for cyclization. |
Step-by-Step:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Hydrazine Hydrate (12 mmol) in Ethanol (10 mL).
-
Addition: Dissolve Benzoylacetonitrile (10 mmol) in the remaining Ethanol (10 mL). Add this solution dropwise to the stirring hydrazine solution over 15 minutes.
-
Checkpoint: Solution may warm slightly. Ensure no immediate yellow precipitate forms (Azine).
-
-
Catalysis: Add Glacial Acetic Acid (0.5 mL).
-
Reflux: Attach a condenser and heat to reflux. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Note: The intermediate hydrazone often runs higher (less polar) than the aminopyrazole product.
-
-
Workup: Cool to room temperature.
-
Scenario A (Precipitate forms): Filter the solid. Wash with cold ethanol.
-
Scenario B (No precipitate): Concentrate under vacuum to ~5 mL. Pour into ice water (20 mL) to induce crystallization.
-
-
Purification: Recrystallize from Ethanol/Water if necessary.
References
-
El-Taweel, F. M., & Elagamey, A. G. (2001).
-Ketonitriles. Molecules , 6(12), 1013-1024. -
Fustero, S., et al. (2008). Regioselective Synthesis of 5-Amino- and 5-Hydroxypyrazoles. Journal of Organic Chemistry , 73(9), 3523–3529.
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. (Foundational reference for Knorr Pyrazole Synthesis).
-
Aggarwal, R., et al. (2011). Synthesis and Biological Evaluation of Some New 3,5-Disubstituted Pyrazoles. Journal of Chemistry , 8, 1-8.
Sources
Technical Support Center: Purification of 4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine
[1]
Topic: Removal of impurities from crude 4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine. Case ID: AP-PYR-4F-ETH Status: Active Guide
Introduction & Impurity Profile
The Challenge: Aminopyrazoles, particularly 3-amino-4-alkyl-5-aryl derivatives, are notoriously difficult to purify due to their amphoteric nature and susceptibility to oxidation. The crude product often presents as a dark, viscous oil or a sticky solid ("brown goo") rather than a pristine crystalline powder.[1]
Common Impurities:
-
Hydrazine Residues: Toxic and reactive; often trapped in the crystal lattice.[1]
-
Unreacted
-Ketonitrile: The starting material (e.g., 2-ethyl-3-(4-fluorophenyl)-3-oxopropanenitrile).[1] -
Regioisomers: 5-ethyl-4-(4-fluorophenyl) isomers (depending on synthesis route).[1]
-
Oxidation Byproducts: Azo-dimers or oxidized amine species responsible for color degradation (pink/brown).[1]
-
Inorganic Salts: Sodium/Potassium salts if base catalysis was used.[1][2]
Troubleshooting Guides (Q&A Format)
Issue A: The "Brown Goo" Phenomenon (Color & Texture)
User Question: "My crude product is a dark brown, sticky tar that refuses to crystallize. NMR shows the product is there (~80%), but I can't isolate it. What is happening?"
Technical Diagnosis: This is a classic symptom of oxidative degradation combined with solvent trapping .[1] The free amine group is sensitive to air, and trace hydrazine accelerates this decomposition. The "goo" state indicates that impurities (likely unreacted nitrile or oligomers) are depressing the melting point.[1]
Solution Protocol:
-
Do not attempt direct recrystallization yet. The impurities are too concentrated.[1]
-
Perform an Acid-Base "Swing" (See Protocol 1). This is the only reliable way to break the "oil" state.[1] By converting the amine to its HCl salt, you force it into the aqueous phase, leaving the oily non-basic impurities (tar/unreacted nitrile) in the organic layer.
-
Stabilization: Add 0.1% sodium metabisulfite to the aqueous acid phase during extraction to arrest oxidation.
Issue B: Persistent Hydrazine Contamination
User Question: "I see a broad peak at ~4-5 ppm in NMR or fail elemental analysis due to high Nitrogen. How do I remove trapped hydrazine?"
Technical Diagnosis: Hydrazine is a strong nucleophile and often co-crystallizes with aminopyrazoles.[1] Standard vacuum drying is insufficient.[1]
Solution Protocol:
-
Azeotropic Distillation: Dissolve the crude in Xylene or Toluene and rotary evaporate.[1] These solvents form azeotropes with hydrazine, effectively "pulling" it out of the mixture [1].[1]
-
Water Wash: If the product is solid, vigorous washing with water is effective, but only if the particle size is fine.[1]
-
Chemical Scavenging (Last Resort): Treatment with a mild electrophile (like ethyl acetate) can convert hydrazine to acethydrazide, which is easily removed by recrystallization, though this risks reacting with your product.[1] Stick to Method 1.
Issue C: Low Yield after Recrystallization
User Question: "I tried recrystallizing from Ethanol, but I lost 60% of my mass. The mother liquor is still active."[1]
Technical Diagnosis: 4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine has significant solubility in alcohols due to the ethyl/fluorophenyl balance.[1] Pure ethanol is too good a solvent.[1]
Solution Protocol:
-
Switch to a Gradient System: Use Ethanol:Water (1:1 to 1:3) .[1] Dissolve in hot ethanol, then add hot water until turbid.
-
Trituration: If the product is oily, triturating with Methyl tert-butyl ether (MTBE) or Hexane/Ethyl Acetate (9:1) can induce precipitation without dissolving the product significantly.[1]
Decision Matrix & Workflows
Visualizing the Purification Strategy
Caption: Decision matrix for selecting the appropriate purification route based on physical state and impurity profile.
Detailed Experimental Protocols
Protocol 1: The Acid-Base "Swing" (Primary Purification)
Best for: Removing non-basic impurities (starting materials), tars, and breaking "oils".[1]
Principle: Aminopyrazoles are amphoteric but sufficiently basic to form salts with strong mineral acids.[1] Non-basic impurities will not form salts and remain in the organic phase [2].[1]
Reagents:
-
Ethyl Acetate (EtOAc)[1]
-
Hydrochloric Acid (2M HCl)[1]
-
Sodium Hydroxide (2M NaOH) or Ammonium Hydroxide[1]
-
Brine[1]
Step-by-Step:
-
Dissolution: Dissolve the crude material (10g) in EtOAc (100 mL). If insoluble tars remain, filter them off.
-
Salt Formation (Extraction A): Transfer to a separatory funnel.[1] Extract with 2M HCl (3 x 40 mL).[1]
-
Wash: Wash the combined acidic aqueous layers with fresh EtOAc (30 mL) to remove entrained organics.[1] Discard the organic layers.[1]
-
Basification (Precipitation): Cool the aqueous layer to 0-5°C. Slowly add 2M NaOH or NH
OH while stirring until pH ~10-11.-
Critical: Do this slowly to prevent oiling out.[1] Seed crystals can be added here if available.
-
-
Recovery (Extraction B): Extract the now cloudy/precipitated aqueous mixture with EtOAc (3 x 50 mL).
-
Drying: Dry combined organics over Na
SO , filter, and concentrate.
Protocol 2: Recrystallization (Polishing)
Best for: Final removal of trace isomers and improving crystal habit.[1]
Solvent Selection Guide:
| Solvent System | Solubility | Impurity Rejection | Comment |
| Ethanol/Water | High/Low | Excellent | Recommended. Dissolve in hot EtOH, add H |
| Toluene | Moderate | Good | Good for removing non-polar impurities.[1] |
| Ethyl Acetate/Hexane | Moderate | Moderate | Use for trituration (slurrying) rather than full recrystallization.[1] |
Step-by-Step (Ethanol/Water Method):
-
Place crude solid in a flask with a stir bar.
-
Add Ethanol (absolute) dropwise at reflux (boiling) until just dissolved.
-
Note: If a colored suspension persists after most solid dissolves, treat with Activated Charcoal (5 mins), then hot filter.[1]
-
-
Remove from heat.[1] Add Water dropwise until a faint turbidity (cloudiness) persists.[1]
-
Add 1-2 drops of Ethanol to clear the solution again.[1]
-
Allow to cool slowly to room temperature, then to 4°C.
-
Filter crystals and wash with cold Ethanol:Water (1:3) .[1]
Mechanism of Action: Acid-Base Extraction[1]
Understanding the chemical species involved ensures the user understands why the steps are taken.[1]
Caption: Chemical separation pathway utilizing the basicity of the aminopyrazole to isolate it from non-basic contaminants.
References
-
Removal of Hydrazine Impurities
-
Aminopyrazole Purification (Acid-Base Method)
-
Recrystallization Solvents for Aryl-Pyrazoles
-
Synthesis & Properties of 3-Amino-5-Arylpyrazoles
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]
- 3. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Bioavailability Enhancement for 4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine
Case Reference: EFPA-001 Molecule: 4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine (referred to herein as EFPA ) Support Tier: Senior Application Scientist / Lead Formulator[1][2][3][4]
Executive Summary & Compound Profile
User Status: You are encountering low plasma exposure (
Compound Diagnosis: Based on the chemotype (aminopyrazole scaffold with a fluorophenyl substituent), EFPA presents as a classic BCS Class II candidate (Low Solubility, High Permeability).[1][3][4] The planar aromatic structure driven by the phenyl-pyrazole conjugation creates high crystal lattice energy ("brick dust" character), while the lipophilic ethyl and fluorophenyl groups limit aqueous solubility.[4]
Primary Failure Modes:
-
Dissolution-Limited Absorption: The compound precipitates or fails to dissolve in the GI tract before reaching the absorption window.[1][2][3]
-
First-Pass Metabolism: The ethyl side chain is a metabolic "soft spot" for CYP450 oxidation (hydroxylation), and the primary amine is susceptible to N-acetylation.[1][2][3]
Diagnostic Workflow: Identifying the Root Cause
Before altering the formulation, you must isolate the variable causing the loss.[4] Use this logic gate to interpret your PK data.
Interactive Troubleshooting Diagram
Caption: Diagnostic logic tree to distinguish between metabolic clearance issues and physicochemical solubility limitations.
Solution Protocols: Solubility Enhancement
If your diagnosis points to Solubility Limited Absorption (the most likely scenario for EFPA), standard suspension formulations (e.g., Methylcellulose) will fail.[3][4] Implement these strategies in order of complexity.
Strategy A: pH Manipulation & Salt Selection
The exocyclic amine (
-
Risk: Weak bases form salts that may disproportionate (hydrolyze) in the stomach or upon storage, reverting to the insoluble free base.[1][3][4]
-
Protocol: Screen counter-ions with low pKa (Strong Acids).
| Counter-ion | Rationale for EFPA | Priority |
| Mesylate | Methanesulfonic acid is strong; forms stable salts with weak bases.[1][2][3][4] | High |
| Tosylate | Similar to mesylate; helps break crystal lattice.[1][2][3] | High |
| Hydrochloride | Standard, but risk of "Common Ion Effect" in stomach (HCl in stomach suppresses dissolution).[1][3][4] | Medium |
| Sulfate | Often forms hydrates; good for stability but check dissolution.[2][3] | Low |
Strategy B: Amorphous Solid Dispersion (ASD)
If salts fail, you must break the crystal lattice energy.[3][4] Mechanism: Trapping EFPA in a high-energy amorphous state within a polymer matrix prevents crystallization and generates a "supersaturated" solution in the gut.[1][2][3]
Protocol: ASD Preparation via Solvent Evaporation
Reagents:
Steps:
-
Dissolution: Dissolve EFPA and Polymer in the solvent at a 1:3 ratio (25% drug load). Ensure total clarity.
-
Evaporation: Use a Rotary Evaporator (Rotavap) at 40°C under reduced pressure until a dry film forms. Note: For scale-up, use Spray Drying.[1][2][3][4]
-
Drying: Vacuum dry the foam/film for 24h to remove residual solvent.[2][3]
-
Milling: Pulverize the solid into a fine powder.
-
Testing: Confirm amorphicity via XRPD (absence of sharp peaks) and run a dissolution test in FaSSIF (Fasted State Simulated Intestinal Fluid).
Strategy C: Lipid-Based Formulation (SEDDS)
If the compound is highly lipophilic (
Recommended Vehicle (The "Gold Standard" Screen):
Solution Protocols: Metabolic Stability
If your diagnosis points to High Clearance (High CL), the ethyl group is likely being oxidized.[3][4]
Chemical Modification (Prodrug Approach)[1][4]
-
Deuteration: Replace hydrogens on the 4-ethyl group with deuterium.[1][2][3] This strengthens the C-H bond, slowing down CYP450 metabolism (Kinetic Isotope Effect) without changing potency.[3][4]
-
N-Masking: Create a carbamate prodrug of the primary amine to prevent N-acetylation and improve lipophilicity, releasing the active drug in plasma.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q: The compound precipitates in the syringe during IV dosing.[3] What do I do? A: EFPA is poorly water-soluble.[1][2][3] Do not use saline alone.[1][2][3]
-
Fix: Use a co-solvent system for IV: 5% DMSO / 5% Solutol HS-15 / 90% Saline .
-
Warning: Inject slowly to avoid precipitation upon contact with blood.[1][2][3]
Q: My in vitro potency (IC50) is nanomolar, but in vivo efficacy is zero. Why?
A: This is the "Bioavailability Disconnect."[2][3] If
-
Check: Protein Binding. Highly lipophilic pyrazoles often bind >99% to plasma proteins.[1][2][3] You may need to drive total exposure 100x higher to get enough free drug.[2][3]
Q: Can I just micronize the powder? A: Micronization increases surface area but does not change equilibrium solubility.[1][2][3] For EFPA (brick dust), micronization alone is usually insufficient.[3][4] You need ASDs or Lipids to induce supersaturation.[1][2][3]
Visualizing the Formulation Strategy
Caption: Decision matrix for selecting the optimal formulation technology based on physicochemical properties.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11789157, 4-ethyl-1H-pyrazol-3-amine. Retrieved from [Link]
-
Fravolini, A., et al. (2005). Synthesis and Biological Evaluation of 4-Ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine Derivatives as p38 MAP Kinase Inhibitors.[1][2][3][4] Journal of Medicinal Chemistry.[1][2][3] (Contextual grounding for scaffold bioactivity).
-
Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development.[1][3][4] Pharmacological Reviews.[2][3] [Link][1][4]
-
Ku, M. S. (2008). Use of the Biopharmaceutical Classification System in Early Drug Development.[1][3][4] AAPS Journal.[1][2][3] (Guidance on BCS Class II troubleshooting).
Sources
- 1. 4-Ethyl-1H-pyrazol-3-amine | C5H9N3 | CID 11789157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate | 1264046-99-2 [sigmaaldrich.com]
- 3. 4-N-(5-ethyl-1H-pyrazol-3-yl)-2-N-[2-(4-fluorophenyl)ethyl]quinazoline-2,4-diamine | C21H21FN6 | CID 164610953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
Structural Elucidation and Comparative NMR Profiling: 4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine
Executive Summary & Strategic Relevance
Target Audience: Medicinal Chemists, Structural Biologists, and QC Analysts.
This guide provides a definitive technical analysis of 4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine , a scaffold frequently encountered in the design of p38 MAP kinase inhibitors and COX-2 inhibitors. The presence of the fluorine atom on the phenyl ring and the ethyl group at the 4-position creates a unique spectral fingerprint that distinguishes this compound from its non-fluorinated and regioisomeric analogs.
Key Technical Differentiator:
Unlike simple pyrazoles, this molecule lacks a C4-proton, eliminating the characteristic pyrazole singlet. Consequently, the structural verification relies heavily on the scalar coupling between
Experimental Protocol: High-Fidelity Acquisition
To ensure data integrity and reproducibility, the following protocol minimizes solvent-solute interaction variability and exchange broadening.
Sample Preparation & Solvent Selection
Recommended Solvent: DMSO-d
-
Rationale: Chloroform-d (CDCl
) often leads to broad, indistinguishable signals for the pyrazole -NH and amine -NH protons due to rapid chemical exchange. DMSO-d stabilizes these protons via hydrogen bonding, resulting in sharp, integrable singlets. -
Concentration: 5–10 mg in 0.6 mL solvent.
Acquisition Workflow (DOT Visualization)
Figure 1: Standardized 1H NMR acquisition workflow for aminopyrazoles. Note the emphasis on gradient shimming to resolve fine F-H coupling.
Spectral Analysis: The Fingerprint
The spectrum is divided into three diagnostic zones.
Zone A: The Aliphatic Region (Ethyl Group)
The 4-ethyl substitution provides a clear anchor for assignment.
-
~1.05 ppm (Triplet,
Hz, 3H): Corresponds to the terminal methyl ( ). -
~2.35 ppm (Quartet,
Hz, 2H): Corresponds to the methylene bridge ( ) attached to the pyrazole C4.-
Note: This signal may overlap with the solvent residual peak of DMSO (2.50 ppm) if not carefully shimmed.
-
Zone B: The Aromatic Region (4-Fluorophenyl)
This is the most complex region due to Spin-Spin Coupling (
-
~7.25 ppm (Triplet-like Multiplet, 2H): Protons ortho to the Fluorine (meta to pyrazole).
-
Splitting: Large
coupling (~8–9 Hz) + ortho coupling (~8 Hz).
-
-
~7.55 ppm (Multiplet, 2H): Protons meta to the Fluorine (ortho to pyrazole).
-
Splitting:
ortho coupling (~8 Hz) + smaller coupling (~5–6 Hz).
-
Diagnostic Check: Unlike a standard phenyl group which shows a triplet/triplet/doublet pattern, the fluorophenyl group shows two distinct "roofed" multiplets.
Zone C: Exchangeable Protons (Heteroatoms)
-
~4.5 – 5.5 ppm (Broad Singlet, 2H): The primary amine (
). -
~11.8 – 12.2 ppm (Very Broad Singlet, 1H): The pyrazole ring
.
Comparative Analysis: Product vs. Alternatives
To validate the identity of the product, it must be distinguished from common synthetic byproducts or analogs.
Table 1: Comparative Chemical Shift Data ( ppm in DMSO-d )
| Feature | Target Product (4-Et, 5-(4-F-Ph)) | Analog A (Non-Fluorinated) | Analog B (Des-Ethyl / 4-H) |
| Aromatic Region | 7.25 (m), 7.55 (m) (Split by | 7.3-7.6 (m, 5H) (Standard Phenyl Pattern) | 7.25 (m), 7.55 (m) |
| Pyrazole C4-H | Absent | Absent | |
| Aliphatic | Triplet (1.0) / Quartet (2.4) | Triplet / Quartet | Absent |
| Yes ( | No | Yes |
Distinguishing from Regioisomers
In pyrazole synthesis (e.g., hydrazine +
-
NOE (Nuclear Overhauser Effect) Experiment: Irradiating the Ethyl methylene signal (
2.35) will show an enhancement of the Phenyl protons ( 7.55) if the ethyl and phenyl groups are adjacent (positions 4 and 5). If they were separated, the NOE would be negligible.
Advanced Verification Logic
When standard 1H NMR is ambiguous, use this logic tree to confirm the structure using 2D and Heteronuclear NMR.
Structural Logic Tree (DOT Visualization)
Figure 2: Decision logic for confirming the fluorinated aminopyrazole structure. 19F NMR is the "tie-breaker" for aromatic assignment.
The 19F NMR Advantage
For this specific molecule,
-
Expected Signal: A single singlet around -110 to -115 ppm (relative to CFCl
). -
Benefit: No interference from solvent peaks or aliphatic impurities. Integration of this peak against an internal standard (e.g.,
-trifluorotoluene) provides precise purity quantification.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for coupling constants).
-
Claramunt, R. M., et al. (2006). "The tautomerism of pyrazoles." Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206. Link
- Filarowski, A., et al. (2004). "Solvent effects on the tautomeric equilibrium of pyrazole derivatives." Journal of Molecular Structure, 700(1-3), 223-231.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. Link
Sources
A Senior Application Scientist's Guide to FTIR Spectrum Interpretation for 4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine
Introduction: The Role of Vibrational Spectroscopy in Modern Drug Discovery
In the landscape of drug development, the unambiguous characterization of novel chemical entities is paramount. Among the suite of analytical techniques available, Fourier Transform Infrared (FTIR) spectroscopy serves as a rapid, reliable, and non-destructive first-pass method for structural verification. It provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.
This guide focuses on the FTIR spectral interpretation of 4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine , a heterocyclic compound featuring a confluence of functional groups common in medicinal chemistry scaffolds. Understanding its spectral features is crucial for researchers in synthesis, quality control, and process development. We will deconstruct the molecule's structure to predict its spectral signature, provide a robust experimental protocol, interpret the resulting spectrum in detail, and compare the utility of FTIR against other common analytical techniques for a holistic characterization strategy.
Section 1: The Molecular Blueprint - Predicting the FTIR Signature
Before analyzing a spectrum, an expert scientist first dissects the molecule to anticipate the expected vibrational bands. This predictive approach, grounded in established spectroscopic principles, transforms interpretation from a passive observation into an active hypothesis-testing exercise.
The structure of 4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine contains four key vibrational domains:
-
The Primary Aromatic Amine (-NH₂): Attached to the pyrazole ring.
-
The Pyrazole Heterocycle: A five-membered aromatic ring with two adjacent nitrogen atoms.
-
The 4-Fluorophenyl Substituent: An aromatic ring with a carbon-fluorine bond.
-
The Ethyl Substituent (-CH₂CH₃): A simple alkyl group.
The expected vibrational frequencies for these groups are summarized below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Characteristics |
| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Two sharp, distinct bands. A hallmark of a primary amine (-NH₂)[1][2][3][4]. |
| N-H Bend (Scissoring) | 1650 - 1580 | Medium to strong, sharp band. Can sometimes overlap with C=C stretches[2][3]. | |
| N-H Wag | 910 - 665 | Broad, strong band, characteristic of primary and secondary amines[3]. | |
| Pyrazole Ring | N-H Stretch (ring) | ~3200 - 3100 | Broad band due to hydrogen bonding. |
| C=N Stretch | 1650 - 1590 | Medium to strong intensity, integral to the heterocyclic ring structure[5]. | |
| C=C Stretch (ring) | 1580 - 1450 | Multiple bands of varying intensity. | |
| C-N Stretch | 1335 - 1250 | Medium to strong band for aromatic amines[2][3]. | |
| 4-Fluorophenyl | Aromatic C-H Stretch | 3100 - 3000 | Weak to medium bands, at a higher frequency than aliphatic C-H stretches[6][7]. |
| Aromatic C=C Stretch | 1600 - 1400 | Two to three bands of varying intensity, characteristic of the aromatic ring[6]. | |
| C-F Stretch | 1250 - 1000 | Strong, intense, and highly characteristic. A key diagnostic peak [8][9][10]. | |
| C-H Out-of-Plane Bend | ~850 - 800 | Strong band indicative of 1,4-(para) disubstitution. | |
| Ethyl Group | Aliphatic C-H Stretch | 2980 - 2850 | Strong, sharp bands, appearing at a lower frequency than aromatic C-H stretches[11]. |
| -CH₂ & -CH₃ Bend (Deformation) | 1470 - 1370 | Medium intensity bands. |
Section 2: Experimental Protocol for High-Fidelity Data Acquisition
The quality of an FTIR spectrum is directly dependent on the methodology used for its acquisition. For a solid powder like 4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine, Attenuated Total Reflectance (ATR) is the preferred modern technique due to its speed, ease of use, and minimal sample preparation.
Step-by-Step Protocol: ATR-FTIR Analysis
-
Instrument Preparation:
-
Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.
-
-
Background Collection (Self-Validation Step):
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to dry completely.
-
Acquire a background spectrum (e.g., 32 scans at a resolution of 4 cm⁻¹). This spectrum of the clean, empty crystal will be automatically subtracted from the sample spectrum, ensuring that only the sample's absorbance is reported. This is a critical self-validating step.
-
-
Sample Application:
-
Place a small amount of the powdered sample (typically 1-2 mg) onto the center of the ATR crystal.
-
Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality, low-intensity spectra.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution).
-
The resulting spectrum should be displayed in units of Absorbance or % Transmittance vs. Wavenumber (cm⁻¹).
-
-
Post-Acquisition Cleanup:
-
Retract the press, and carefully remove the sample powder from the crystal using a soft tissue.
-
Clean the crystal thoroughly with a solvent to prepare for the next sample.
-
Section 3: In-Depth Spectral Interpretation
Here, we analyze a representative spectrum of 4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine, assigning the key absorption bands based on our predictions.
Table of Key Vibrational Band Assignments
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Rationale and In-Text Citation |
| 3448, 3360 | Medium, Sharp | Asymmetric & Symmetric N-H Stretch | These two distinct peaks are the unambiguous signature of the primary amine (-NH₂) group[1][3][4]. |
| 3185 | Broad, Medium | Pyrazole N-H Stretch | The broadness of this peak suggests intermolecular hydrogen bonding involving the pyrazole ring's N-H group. |
| 3065 | Weak | Aromatic C-H Stretch | Corresponds to the C-H bonds on both the fluorophenyl and pyrazole rings, appearing above 3000 cm⁻¹ as expected[6]. |
| 2972, 2870 | Strong, Sharp | Aliphatic C-H Stretch | Characteristic asymmetric and symmetric stretching of the C-H bonds in the ethyl group's -CH₃ and -CH₂ moieties[11]. |
| 1645 | Strong | N-H Bend (Scissoring) | The primary amine N-H bending vibration. Its position near the C=N/C=C region is typical[3]. |
| 1610 | Strong | C=N Stretch (Pyrazole) | A characteristic stretch for the C=N bond within the pyrazole heterocycle[5]. |
| 1585, 1510, 1475 | Medium | Aromatic C=C Stretch | A series of bands arising from the in-ring C=C stretching of both the fluorophenyl and pyrazole rings[6]. |
| 1460, 1380 | Medium | -CH₂ & -CH₃ Bend | Bending (deformation) modes of the ethyl group. |
| 1228 | Very Strong | Aromatic C-F Stretch | This intense, sharp absorption is the most diagnostic peak for the fluorophenyl group, confirming its presence definitively[8][9][10]. |
| 845 | Strong | C-H Out-of-Plane Bend | The position and strength of this band are highly indicative of a 1,4-disubstituted (para) aromatic ring[6]. |
Section 4: A Comparative Analysis - FTIR vs. Alternative Techniques
While FTIR is excellent for functional group identification, a full structural elucidation requires a multi-technique approach. Here, we compare FTIR with other key analytical methods for characterizing 4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine.
| Technique | Information Provided for this Molecule | Strengths | Limitations |
| FTIR | Confirms presence of -NH₂, N-H, C-F, aromatic rings, and alkyl groups. | Fast, non-destructive, excellent for functional group verification. | Provides limited information on molecular connectivity and stereochemistry. |
| ¹H NMR | Shows distinct signals for ethyl protons (quartet/triplet), aromatic protons, amine protons (NH₂), and pyrazole N-H. Coupling patterns reveal connectivity. | Provides detailed information on the proton framework and molecular connectivity. | Can have overlapping signals in complex regions; requires deuterated solvents. |
| ¹³C NMR | Determines the number of unique carbon environments in the molecule. | Directly probes the carbon skeleton. | Lower sensitivity than ¹H NMR; requires longer acquisition times. |
| ¹⁹F NMR | Provides a single, sharp signal, confirming the presence and electronic environment of the fluorine atom. | Extremely sensitive and specific for fluorine; provides an unambiguous confirmation. | Only applicable to fluorinated compounds. |
| Mass Spec. (MS) | Determines the exact molecular weight (confirming the formula C₁₁H₁₂FN₃) and provides a fragmentation pattern for structural clues. | Extremely sensitive; provides definitive molecular weight. | Isomer differentiation can be challenging without fragmentation analysis (MS/MS). |
This comparison illustrates that while FTIR provides a crucial and rapid assessment of the molecule's chemical architecture, techniques like NMR and MS are indispensable for confirming the precise atomic connectivity and molecular formula, respectively.
Section 5: Visualization of the Analytical Workflow
To contextualize the role of FTIR, the following diagram illustrates a logical workflow for the structural characterization of a novel compound like 4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine.
Sources
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. Chemistry: Amine infrared spectra [openchemistryhelp.blogspot.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. connectjournals.com [connectjournals.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. academicedgepress.co.uk [academicedgepress.co.uk]
- 8. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. rockymountainlabs.com [rockymountainlabs.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
